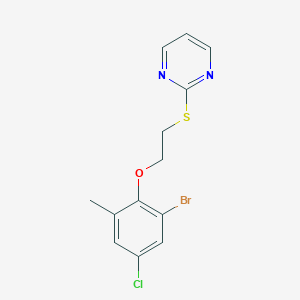![molecular formula C15H17N3O3S B215578 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215578.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both a thiadiazole and a furan ring in its structure. This compound has been studied for its potential use as a drug candidate due to its ability to target specific biological pathways and processes.
Wirkmechanismus
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or proteins involved in biological pathways such as the NF-κB pathway. Additionally, it may interact with specific receptors or ion channels to modulate cellular signaling.
Biochemical and Physiological Effects:
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on certain cancer cell lines, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been shown to modulate specific biological pathways, such as the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in lab experiments is its potential to target specific biological pathways and processes. Additionally, this compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One direction is to further investigate its potential as a drug candidate for cancer treatment. Additionally, research could focus on its potential to modulate specific biological pathways, such as the NF-κB pathway, and its potential use in treating inflammatory and pain-related conditions. Further studies could also investigate the potential limitations of this compound and identify ways to overcome these limitations.
Synthesemethoden
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been described in the literature. One method involves the reaction of 4-methoxybenzylamine with 2-bromoacetic acid to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The furan ring is then introduced through a cyclization reaction using a palladium catalyst. The resulting compound is then further modified to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, as well as potential anti-inflammatory and analgesic effects. Additionally, this compound has been studied for its potential to modulate specific biological pathways, such as the NF-κB pathway.
Eigenschaften
Produktname |
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide |
|---|---|
Molekularformel |
C15H17N3O3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-20-11-6-4-10(5-7-11)9-13-17-18-15(22-13)16-14(19)12-3-2-8-21-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
GLZGJTWFQGXTSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCO3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)